2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide is a complex organic compound that features a quinoline core substituted with a pyrrole ring, a chloro group, and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrrole is coupled with a halogenated quinoline.
Substitution Reactions: The chloro and fluoro groups are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-[2-(1H-indol-1-yl)quinolin-8-yl]benzamide
- 2-chloro-6-fluoro-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]benzamide
Uniqueness
Compared to similar compounds, 2-chloro-6-fluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide offers unique properties due to the presence of the pyrrole ring, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the combination of chloro and fluoro substituents can improve the compound’s stability and bioavailability.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-14-6-4-7-15(22)18(14)20(26)23-16-8-3-5-13-9-10-17(24-19(13)16)25-11-1-2-12-25/h1-12H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIMMWYVZVLZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=C(C=CC=C4Cl)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.